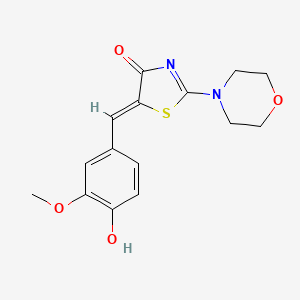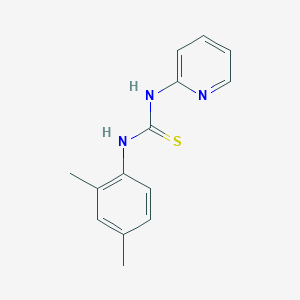![molecular formula C19H20FN3O2S2 B14919454 2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14919454.png)
2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C18H19FN2O2S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with thiourea to form the intermediate 3-fluorobenzoylthiourea. This intermediate is then cyclized with cyclooctanone under acidic conditions to yield the target compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Ethyl 2-{[(4-fluorobenzoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
Uniqueness
What sets 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart is its unique structural features, such as the hexahydrocycloocta[b]thiophene core and the presence of both fluorobenzoyl and carbothioyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H20FN3O2S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(3-fluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H20FN3O2S2/c20-12-7-5-6-11(10-12)17(25)22-19(26)23-18-15(16(21)24)13-8-3-1-2-4-9-14(13)27-18/h5-7,10H,1-4,8-9H2,(H2,21,24)(H2,22,23,25,26) |
InChI Key |
FGHDXDMMUPIUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC(=CC=C3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B14919382.png)

![N-({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamoyl)-4-methylbenzenesulfonamide](/img/structure/B14919392.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919396.png)
![ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919397.png)

![15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B14919408.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919415.png)



![12-(2-Furyl)-2-(4-methoxybenzyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919438.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide](/img/structure/B14919442.png)
